molecular formula C8H10FNS B8019920 N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine

Cat. No.: B8019920
M. Wt: 171.24 g/mol
InChI Key: GRGLWCSTPQMDPM-UHFFFAOYSA-N
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Description

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is a chemical compound that features a cyclopropane ring attached to an amine group, with a 5-fluorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine involves its interaction with specific molecular targets. The fluorothiophene moiety can interact with biological receptors or enzymes, potentially inhibiting their activity or modulating their function. The cyclopropane ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Chlorothiophen-2-YL)methyl]cyclopropanamine
  • N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine
  • N-[(5-Methylthiophen-2-YL)methyl]cyclopropanamine

Uniqueness

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNS/c9-8-4-3-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGLWCSTPQMDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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